molecular formula C10H15NO2 B580955 2-Ethoxy-3-isopropoxypyridine CAS No. 1330750-22-5

2-Ethoxy-3-isopropoxypyridine

Cat. No. B580955
M. Wt: 181.235
InChI Key: CRYXZQKEFVBOST-UHFFFAOYSA-N
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Description

2-Ethoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol . The IUPAC name for this compound is 2-ethoxy-3-propan-2-yloxypyridine .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-3-isopropoxypyridine is 1S/C10H15NO2/c1-4-12-10-9 (13-8 (2)3)6-5-7-11-10/h5-8H,4H2,1-3H3 . The Canonical SMILES for this compound is CCOC1=C (C=CC=N1)OC (C)C .


Physical And Chemical Properties Analysis

2-Ethoxy-3-isopropoxypyridine has a molecular weight of 181.23 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 181.110278721 g/mol . The topological polar surface area is 31.4 Ų , and it has 13 heavy atoms .

Scientific Research Applications

Use in Chemical Synthesis

Field : Chemistry

Application : 2-Ethoxy-3-isopropoxypyridine is a chemical compound used in the synthesis of various other compounds .

Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact technical details or parameters are not provided .

Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in chemical synthesis would also depend on the specific reactions being carried out .

Use in Biological Research

Field : Biochemistry

Application : A Schiff base derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid has been synthesized . While 2-Ethoxy-3-isopropoxypyridine is not directly mentioned, it’s possible that it could be used in a similar manner due to its structural similarity.

Methods : The Schiff base was synthesized from 3-ethoxy salicylaldehyde and 2-amino benzoic acid. Metal complexes of the Schiff base were prepared from nitrate/chloride salts of Ni(II), Co(II) Cu(II) and Zn(II) in an alcoholic medium .

Results : The complexes were found to be non-electrolytes in dimethyl sulfoxide solvent (DMSO). The chemical structures of the Schiff-base ligand and its metal complexes were confirmed by various spectroscopic studies .

Use in Surfactant Research

Field : Material Science

Application : 2-Ethoxy-3-isopropoxypyridine could potentially be used in the development of surfactants .

Methods : The paper suggests that sequenced propoxylation and ethoxylation could yield an innovative amphiphilic structure, which exhibits unique interfacial activity .

Results : The results of this research are not explicitly mentioned in the snippet .

Use in Material Science

Field : Material Science

Application : 2-Ethoxy-3-isopropoxypyridine is used in the production of various materials .

Methods : The specific methods of application or experimental procedures would depend on the particular material being produced. Unfortunately, the exact technical details or parameters are not provided .

Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in material science would also depend on the specific materials being produced .

Use in Herbal Medicine

Field : Herbal Medicine

Application : While 2-Ethoxy-3-isopropoxypyridine is not directly mentioned, it’s possible that it could be used in a similar manner due to its structural similarity with other compounds used in herbal medicine .

Methods : The specific methods of application or experimental procedures would depend on the particular herbal medicine being produced .

Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in herbal medicine would also depend on the specific medicines being produced .

Use in Organic Chemistry

Field : Organic Chemistry

Application : 2-Ethoxy-3-isopropoxypyridine has been used in the study of the reactivity of dienamines towards conjugated nitroolefins .

Methods : The specific methods of application or experimental procedures would depend on the particular reaction being studied .

Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in organic chemistry would also depend on the specific reactions being carried out .

Use in Chemical Production

Field : Chemical Production

Application : 2-Ethoxy-3-isopropoxypyridine is used in the production of various chemicals .

Methods : The specific methods of application or experimental procedures would depend on the particular chemical being produced .

Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in chemical production would also depend on the specific chemicals being produced .

Use in Cancer Treatment

Field : Herbal Medicine

Application : While 2-Ethoxy-3-isopropoxypyridine is not directly mentioned, it’s possible that it could be used in a similar manner due to its structural similarity with other compounds used in cancer treatment .

Methods : The specific methods of application or experimental procedures would depend on the particular cancer treatment being produced .

Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in cancer treatment would also depend on the specific treatments being produced .

Use in Organic Chemistry

Field : Organic Chemistry

Application : 2-Ethoxy-3-isopropoxypyridine has been used in the study of the reactivity of dienamines towards conjugated nitroolefins .

Methods : The specific methods of application or experimental procedures would depend on the particular reaction being studied .

Results : The outcomes of using 2-Ethoxy-3-isopropoxypyridine in organic chemistry would also depend on the specific reactions being carried out .

Safety And Hazards

2-Ethoxy-3-isopropoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-12-10-9(13-8(2)3)6-5-7-11-10/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYXZQKEFVBOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716548
Record name 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-isopropoxypyridine

CAS RN

1330750-22-5
Record name Pyridine, 2-ethoxy-3-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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